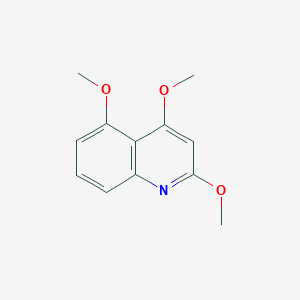

2,4,5-Trimethoxyquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System as a Foundational Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic heterocyclic system, is formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring. nih.govdoi.org This structural arrangement confers upon it a unique electronic configuration and reactivity, making it a cornerstone in the field of heterocyclic chemistry. numberanalytics.com First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably in the cinchona alkaloids like quinine, which have a long history in the treatment of malaria. nih.govnumberanalytics.comiipseries.org

The versatility of the quinoline ring system allows for a wide array of chemical modifications through electrophilic and nucleophilic substitution reactions. orientjchem.org This adaptability has made it a privileged scaffold in medicinal chemistry, serving as the core structure for a multitude of synthetic compounds with diverse pharmacological activities. doi.orgnih.govwiley.com Beyond its medicinal applications, quinoline derivatives are integral to the manufacturing of dyes, the preparation of specialty chemicals like 8-hydroxyquinoline (B1678124) sulfate (B86663) and niacin, and as solvents for resins and terpenes. wikipedia.org Furthermore, they find use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. numberanalytics.comwikipedia.org

The enduring importance of the quinoline system is underscored by the continuous development of new synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which facilitate the creation of a vast library of substituted quinolines. nih.goviipseries.orgorientjchem.org This ongoing research ensures that the quinoline scaffold remains a central and dynamic area of investigation in the chemical sciences. wiley.com

Historical and Contemporary Relevance of Methoxy-Substituted Quinoline Derivatives in Academic Inquiry

Methoxy-substituted quinoline derivatives have long been a focal point of scientific investigation, dating back to the study of naturally occurring alkaloids. The presence of methoxy (B1213986) groups on the quinoline core, as seen in the renowned antimalarial agent quinine, has historically been associated with significant biological activity. nih.gov This has spurred extensive research into the synthesis and pharmacological evaluation of a wide range of methoxyquinoline analogues.

In contemporary research, the strategic placement of methoxy groups on the quinoline ring is recognized as a powerful tool for modulating the physicochemical and biological properties of the resulting compounds. orientjchem.org For instance, the introduction of methoxy groups can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. mdpi.com SAR (Structure-Activity Relationship) studies have demonstrated that the position of methoxy substituents can significantly impact the anticancer and antimalarial activities of quinoline derivatives. orientjchem.org For example, a methoxy group at the 7-position of the quinoline ring has been shown to enhance antitumor activity. orientjchem.orgorientjchem.org

Modern synthetic efforts continue to explore the diverse chemical space of methoxy-substituted quinolines. Researchers are actively developing novel derivatives and investigating their potential in various therapeutic areas. Recent studies have highlighted the promise of trimethoxyquinoline derivatives as anticancer agents, with some compounds exhibiting potent inhibitory effects on cancer cell lines. nih.govnih.govmdpi.com The ongoing exploration of methoxy-substituted quinolines in academic and industrial laboratories underscores their continued importance as a versatile and promising class of heterocyclic compounds. nih.gov

| Compound Name | Area of Research |

| Quinine | Antimalarial nih.govwikipedia.org |

| 8-Hydroxyquinoline | Chelating agent, precursor to pesticides wikipedia.org |

| Chloroquine (B1663885) | Antimalarial nih.gov |

| Mefloquine | Antimalarial nih.gov |

| Primaquine | Antimalarial nih.gov |

| 2,4-Dimethoxy-8-(4-methoxyphenyl)quinoline | Anticancer orientjchem.org |

| 4-Aroyl-6,7,8-trimethoxyquinolines | Anticancer nih.govmdpi.com |

| 2-Aryl-trimethoxyquinoline analogues | Tubulin inhibitors nih.gov |

| 5,6,7-Trimethoxy quinolines | Anticancer, tubulin inhibitors nih.gov |

Rationale for Dedicated Research into 2,4,5-Trimethoxyquinoline Analogues and Related Isomers within the Quinoline Class

The dedicated investigation into this compound and its related isomers is driven by the principle of isomeric differentiation in biological systems. solubilityofthings.comnih.gov While sharing the same molecular formula, isomers can exhibit vastly different pharmacological profiles due to variations in their three-dimensional structure and the spatial arrangement of their functional groups. solubilityofthings.combiopharmaservices.com This structural nuance can profoundly influence how a molecule interacts with biological targets such as enzymes and receptors. biopharmaservices.com

The specific substitution pattern of methoxy groups on the quinoline scaffold is a critical determinant of biological activity. orientjchem.org Research has shown that even subtle shifts in the position of a methoxy group can lead to significant changes in a compound's therapeutic efficacy and mechanism of action. orientjchem.orgresearchgate.net For example, studies on various trimethoxyquinoline isomers have revealed that their anticancer activities can vary substantially based on the precise location of the three methoxy groups. nih.govmdpi.comnih.gov

Therefore, a focused exploration of this compound and its isomers is essential to systematically map the structure-activity relationships within this subclass of quinolines. By synthesizing and evaluating a range of these isomers, researchers can identify the optimal substitution patterns for desired biological effects, such as enhanced anticancer or antimicrobial properties. researchgate.netecorfan.org This systematic approach allows for a more rational design of novel therapeutic agents with improved potency and selectivity. numberanalytics.comiipseries.orgwiley.com The study of these specific isomers contributes to a deeper understanding of the intricate interplay between molecular structure and biological function within the broader class of quinoline compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2,4,5-trimethoxyquinoline |

InChI |

InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-12(9)10(15-2)7-11(13-8)16-3/h4-7H,1-3H3 |

InChI Key |

KCZIYFVJTLHOFN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=CC(=N2)OC)OC |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=N2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methoxyquinoline Scaffolds

Established Synthetic Pathways for Trimethoxyquinoline Core Structures

The construction of the fundamental quinoline (B57606) ring system can be achieved through several well-established synthetic reactions. These methods often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Multi-Component Reactions for Quinoline Skeleton Assembly (e.g., Doebner Reaction and its Variants for Quinoline-4-Carboxylic Acid Derivatives)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. nih.gov The Doebner reaction is a prime example used for the synthesis of quinoline-4-carboxylic acids. wikipedia.org

This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org For the synthesis of trimethoxyquinoline-4-carboxylic acid derivatives, 3,4,5-trimethoxyaniline (B125895) serves as a key starting material. A notable advancement in this area is the development of a catalyst-free Doebner reaction performed in ethanol (B145695). cbijournal.com This method allows for the synthesis of a series of 2-aryl-6,7,8-trimethoxyquinoline-4-carboxylic acids in high yields and short reaction times, avoiding the need for chromatographic purification. cbijournal.com

The reaction proceeds by refluxing a mixture of 3,4,5-trimethoxyaniline, pyruvic acid, and a substituted aromatic aldehyde in ethanol. cbijournal.com The product precipitates upon cooling and can be isolated by simple filtration. cbijournal.com The mechanism is thought to involve either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. cbijournal.com

Table 1: Catalyst-Free Doebner Synthesis of 2-Aryl-6,7,8-trimethoxyquinoline-4-carboxylic Acids cbijournal.com

| Aldehyde Reactant | Product | Yield (%) | Reaction Time (h) |

| Benzaldehyde | 2-Phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid | 90 | 3 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 92 | 2.5 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 88 | 3 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 95 | 2 |

This table is generated based on the described catalyst-free Doebner reaction methodology.

Cyclization and Annulation Strategies (e.g., Skraup Quinoline Synthesis) in the Preparation of Trimethoxyquinolines

The Skraup synthesis is a classic method for quinoline formation, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com This reaction is known for being vigorous. wikipedia.org

In the context of trimethoxyquinolines, the Skraup synthesis has been employed to prepare 5,6,7-trimethoxyquinoline. mdpi.com The process starts with 3,4,5-trimethoxyaniline, which is reacted with glycerol in the presence of an acid and an oxidizing agent to yield the corresponding trimethoxyquinoline. mdpi.com This intermediate can then be subjected to further reactions, such as chlorination, to create precursors for more complex derivatives. mdpi.com

Catalyst-Free and Green Chemistry Approaches in Methoxyquinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For quinoline synthesis, this includes the use of green solvents, microwave assistance, and catalyst-free conditions. tandfonline.comtandfonline.com

As previously mentioned, a catalyst-free Doebner reaction for synthesizing trimethoxyquinoline-4-carboxylic acid derivatives has been successfully developed, using ethanol as a relatively benign solvent. cbijournal.com This approach offers high yields, simple work-up, and avoids the use of harsh catalysts and solvents. cbijournal.com Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times and improved yields. researchgate.netrsc.org For instance, microwave irradiation has been used to facilitate the one-pot multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.org While not specific to 2,4,5-trimethoxyquinoline, this demonstrates the potential of microwave technology in the synthesis of related methoxyquinoline structures. Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, represent another green approach to quinoline synthesis. tandfonline.com

Other Recognized Synthetic Methodologies for Quinoline Ring Formation

Several other named reactions are fundamental to quinoline synthesis and can be applied to the preparation of trimethoxyquinolines. arabjchem.org These include:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by acids or bases. jk-sci.comorganic-chemistry.org

Knorr Quinoline Synthesis: This method involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline (B72897) (a 2-quinolone). arabjchem.orgtsijournals.com

Niementowski Quinoline Synthesis: In this reaction, anthranilic acid is condensed with a carbonyl compound to yield a quinoline derivative. arabjchem.org

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It serves as an alternative to the Doebner reaction. wikipedia.org

Camps Quinoline Synthesis: This method involves the cyclization of an o-acylaminoacetophenone in the presence of a hydroxide (B78521) base to form a quinoline. arabjchem.org

Gould-Jacobs Reaction: This reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative. wikipedia.orgwikidoc.org Subsequent thermal cyclization leads to a 4-hydroxyquinoline-3-carboxylic ester, which can be saponified and decarboxylated to afford the 4-hydroxyquinoline. wikipedia.orgablelab.eu

Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. numberanalytics.comiipseries.org

Derivatization Strategies and Functional Group Transformations on the Trimethoxyquinoline Nucleus

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups and substituents, allowing for the fine-tuning of its chemical and physical properties.

Introduction of Aromatic and Aliphatic Substituents via Alkylation, Acylation, and Arylation

The trimethoxyquinoline scaffold can be functionalized through various substitution reactions. For instance, the synthesis of novel 5,6,7-trimethoxyquinoline derivatives has been achieved, including N-aryl-trimethoxy quinolin-4-amine and 2-styryl-trimethoxy quinoline derivatives. nih.gov

In one approach, 4-chloro-5,6,7-trimethoxy-2-methylquinoline was reacted with various aromatic amines in refluxing ethanol to yield N-aryl-trimethoxy quinolin-4-amine derivatives. nih.gov This demonstrates a nucleophilic aromatic substitution where the chlorine at the 4-position is displaced by the amine.

Table 2: Synthesis of N-Aryl-5,6,7-trimethoxyquinolin-4-amine Derivatives nih.gov

| Aromatic Amine | Product Name | Yield (%) | Reaction Time (h) |

| 4-Bromoaniline | N-(4-bromophenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | 78 | 6 |

| 4-Phenoxyaniline | 5,6,7-trimethoxy-2-methyl-N-(4-phenoxyphenyl)quinolin-4-amine | 82 | 8 |

| 4-Aminobenzophenone | (4-((5,6,7-trimethoxy-2-methylquinolin-4-yl)amino)phenyl)(phenyl)methanone | 85 | 12 |

This table is generated based on the described synthetic procedure for N-aryl-trimethoxy quinolin-4-amine derivatives.

Furthermore, the introduction of styryl groups at the 2-position has been accomplished by reacting 4-chloro-5,6,7-trimethoxy-2-methylquinoline with various aromatic aldehydes in the presence of para-toluenesulfonamide in refluxing toluene. nih.gov This transformation likely proceeds through the activation of the methyl group at the 2-position, followed by condensation with the aldehyde.

Halogenation and Nitro-Substitution Reactions for Modifying Quinoline Ring Reactivity

The introduction of halogen and nitro groups onto the quinoline scaffold is a fundamental strategy for altering its electronic properties and providing handles for further functionalization. The electron-donating nature of methoxy (B1213986) groups generally activates the benzene (B151609) ring of the quinoline system towards electrophilic substitution, while the nitrogen atom deactivates the pyridine (B92270) ring.

Halogenation:

Halogenation is a primary method for functionalizing organic compounds, and halogenated quinolines are crucial intermediates in the synthesis of more complex molecules. The regioselectivity of halogenation on a trimethoxyquinoline ring is heavily influenced by the positions of the activating methoxy groups.

In a study on the related compound 3,6,8-trimethoxyquinoline, bromination with molecular bromine in dichloromethane (B109758) led to a significant transformation. wiley.comnih.gov Instead of a simple substitution, the reaction yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline. nih.govnih.gov This reaction demonstrates that the benzene ring is highly activated, leading to substitution at the C-5 and C-7 positions. wiley.comnih.gov Notably, the methoxy group at the C-8 position was converted into a hydroxyl group during the process. wiley.comnih.gov This suggests that the conditions required for halogenating the activated ring can also affect the methoxy substituents. The presence of bromine atoms at C-5 and C-7 was confirmed by the disappearance of corresponding proton signals in NMR spectra. nih.gov

For this compound, the C-5 methoxy group would strongly activate the benzene portion of the ring. Based on established principles, electrophilic attack would be directed to the positions ortho and para to this group. Therefore, halogenation would be predicted to occur at the C-6 and C-8 positions.

Table 1: Example of Bromination on a Trimethoxyquinoline Scaffold

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,6,8-Trimethoxyquinoline | Bromine (2 equiv.), CH2Cl2, Room Temp, 2 days | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Not specified | nih.gov |

Nitro-Substitution:

Nitro groups are strongly electron-withdrawing and their presence on a quinoline ring significantly retards further electrophilic substitution while facilitating nucleophilic aromatic substitution (SNAr). wikipedia.org The introduction of a nitro group can activate an adjacent halogen for displacement by a nucleophile. wiley.com

Research has shown that direct nitration of bromoquinolines can be achieved, creating precursors for further derivatization. For instance, the direct nitration of 6,8-dibromoquinoline (B11842131) successfully yielded the 5-nitro derivative. nih.gov The introduction of the nitro group at C-5 was found to significantly enhance the antiproliferative activity of the compound compared to its non-nitrated precursor. nih.gov This highlights the importance of the nitro group in modulating the biological properties of the quinoline scaffold. nih.gov The presence of a nitro group can reduce the electron density of the ring system, which facilitates reactions with nucleophiles. wiley.com

Table 2: Example of Nitration on a Dihaloquinoline Scaffold

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6,8-Dibromoquinoline | Not specified | 6,8-Dibromo-5-nitroquinoline | Not specified | nih.gov |

Regioselective Modifications at Specific Quinoline Positions (e.g., C-2, C-4, C-8) for Structure-Activity Probing

The ability to selectively functionalize specific positions of the quinoline ring is crucial for developing structure-activity relationships in medicinal chemistry. mdpi.com The C-2, C-4, and C-8 positions each offer unique opportunities for modification.

Modifications at the C-2 Position:

The C-2 position of the quinoline ring is susceptible to functionalization, often following an initial activation step such as chlorination. For example, 5,6,7-trimethoxyquinoline can be chlorinated at the C-2 position using reagents like m-CPBA and POCl₃. nih.gov This 2-chloro derivative can then undergo further reactions. A separate synthesis starting with 2-chloro-6,7,8-trimethoxyquinoline-3-carbaldehyde demonstrates that the C-2 position can be modified via nucleophilic aromatic substitution. nih.gov In this case, a benzylthio group was introduced at C-2 by reacting the chloroquinoline with sodium sulfide (B99878) followed by benzyl (B1604629) bromide. nih.gov These examples show that once a suitable leaving group is installed, the C-2 position is a prime site for introducing diverse substituents.

Modifications at the C-4 Position:

The C-4 position is another key site for modification. The Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid, provides a direct route to quinoline-4-carboxylic acids. cbijournal.com A catalyst-free Doebner reaction using 3,4,5-trimethoxyaniline was developed to synthesize various 2-aryl-6,7,8-trimethoxyquinoline-4-carboxylic acids. cbijournal.com This method allows for the direct introduction of a carboxylic acid group at C-4, which can serve as a versatile handle for further derivatization. cbijournal.com Additionally, palladium-catalyzed methods have been developed for the regioselective synthesis of 4-halo-2-aminoquinolines from 2-ethynylanilines and isocyanides, showcasing another advanced strategy to functionalize the C-4 position. organic-chemistry.org

Modifications at the C-8 Position:

The C-8 position is also a target for functionalization, which is important for drug discovery. researchgate.net The chemistry of 8-methoxyquinolines is particularly relevant. As seen in the bromination of 3,6,8-trimethoxyquinoline, the C-8 methoxy group can be converted to a hydroxyl group under certain reaction conditions. wiley.comnih.gov This transformation from a methoxy to a hydroxyl group at C-8 was noted to potentially enhance the biological activity of the resulting compound. wiley.com This highlights how reactions intended to modify one part of the molecule can lead to unexpected but potentially beneficial changes at the C-8 position.

Advanced Spectroscopic and Crystallographic Methodologies for Methoxyquinoline Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. libretexts.org Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the connectivity of atoms and define their chemical environments.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the number and types of proton (¹H) and carbon (¹³C) nuclei in a molecule. The chemical shift (δ) of each nucleus, reported in parts per million (ppm), is indicative of its local electronic environment. savemyexams.com For 2,4,5-Trimethoxyquinoline, one would expect distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the three methoxy (B1213986) groups. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, including the substituted and unsubstituted positions of the quinoline ring system and the methoxy carbons. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~6.5-7.0 | Singlet | C-2 | ~160-165 |

| H-6 | ~7.0-7.4 | Doublet | C-3 | ~95-100 |

| H-7 | ~7.5-7.9 | Doublet of doublets | C-4 | ~162-167 |

| H-8 | ~7.2-7.6 | Doublet | C-4a | ~120-125 |

| OCH₃ (C2) | ~3.9-4.1 | Singlet | C-5 | ~150-155 |

| OCH₃ (C4) | ~3.9-4.1 | Singlet | C-6 | ~110-115 |

| OCH₃ (C5) | ~3.8-4.0 | Singlet | C-7 | ~125-130 |

| C-8 | ~105-110 | |||

| C-8a | ~140-145 | |||

| OCH₃ (C2) | ~55-60 | |||

| OCH₃ (C4) | ~55-60 | |||

| OCH₃ (C5) | ~55-60 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, TOCSY) for Connectivity and Long-Range Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. ucl.ac.uk

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the quinoline ring. qorganica.es

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (2-4 bonds) between protons and carbons. ceitec.cz This is particularly useful for identifying the placement of the methoxy groups and connecting the different fragments of the molecule.

TOCSY (Total Correlation Spectroscopy) can identify all protons within a coupled spin system, which would be useful for confirming the assignments of the aromatic protons. uzh.ch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. nih.gov This technique would confirm the molecular formula of this compound as C₁₂H₁₃NO₃. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information, as the molecule breaks apart in a predictable manner, often involving the loss of methyl groups from the methoxy substituents.

Table 2: Predicted HRMS Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Calculated Exact Mass [M+H]⁺ | 220.0917 |

| Observed Exact Mass [M+H]⁺ | Within 5 ppm of calculated value |

| Key Fragmentation Ions (m/z) | [M-CH₃]⁺, [M-CO]⁺, [M-CH₃-CO]⁺ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic from the methoxy groups), C=C and C=N bonds within the aromatic quinoline system, and strong C-O ether linkages. pressbooks.pub

Table 3: Predicted IR Absorption Bands for this compound This table is for illustrative purposes only, as experimental data is not available.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1500 - 1650 | Medium-Strong |

| Aromatic C-O Stretch (Ether) | 1200 - 1275 | Strong |

| Alkyl C-O Stretch (Ether) | 1000 - 1150 | Strong |

| C-H Bending (Out-of-plane) | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Photophysical Characterization Research

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. utc.edu UV-Vis spectroscopy measures the wavelengths of light absorbed by the compound, which correspond to electronic transitions between different energy levels. researchgate.net Fluorescence spectroscopy measures the light emitted by the compound after it has been excited by absorbing light. These techniques would characterize the chromophoric and fluorophoric properties of this compound, providing data on its maximum absorption (λmax) and emission (λem) wavelengths, which are influenced by the extended π-system of the quinoline ring and the electronic effects of the methoxy substituents. rsc.orgmdpi.com

Table 4: Predicted Photophysical Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Technique | Parameter | Predicted Value (in Ethanol) |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~250 nm, ~330-350 nm |

| Fluorescence Spectroscopy | Emission Maximum (λem) | ~380-450 nm |

In Vitro Biological Activity and Mechanistic Investigations of Methoxyquinoline Analogues

Antiproliferative and Anticancer Activities in Diverse Cellular Models

Methoxyquinoline derivatives have demonstrated significant promise as anticancer agents, exhibiting a range of activities across various cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Microtubule Polymerization Inhibition and Interactions at the Colchicine (B1669291) Binding Site

A primary mechanism by which several methoxyquinoline analogues exert their anticancer effects is through the inhibition of microtubule polymerization. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce cell death.

Many of these quinoline (B57606) derivatives, particularly those designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, are believed to interact with the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, leading to mitotic arrest. For instance, a series of 2-aryl-trimethoxyquinoline analogues were designed and synthesized as tubulin inhibitors, with some compounds showing significant cytotoxic activity. In one study, 5,6,7-trimethoxy quinoline derivatives were found to inhibit tubulin polymerization in a manner similar to CA-4. Molecular docking studies have further supported the interaction of these quinoline compounds within the colchicine binding site of tubulin.

It's noteworthy that the specific substitution pattern on the quinoline and aryl rings plays a crucial role in the potency of these compounds as tubulin polymerization inhibitors. For example, compounds with a 3,4,5-trimethoxyphenyl or 3,4,5-trimethoxybenzoyl group often exhibit strong bioactivity.

Mechanisms of Action Leading to Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines

A direct consequence of microtubule disruption by methoxyquinoline analogues is the arrest of the cell cycle, predominantly at the G2/M phase. This phase is when the cell prepares for and undergoes mitosis, a process heavily reliant on a functional microtubule network. Flow cytometry analysis has confirmed that treatment of various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with potent methoxyquinoline derivatives leads to a significant accumulation of cells in the G2/M phase.

Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. The induction of apoptosis has been observed through various experimental methods. For example, studies have shown that treatment with these compounds leads to morphological changes characteristic of apoptosis and an increase in the sub-G1 cell population, which is an indicator of apoptotic cells. The activation of caspase pathways, central to the execution of apoptosis, has also been implicated in the cytotoxic effects of some quinoline derivatives.

Inhibition of Specific Molecular Targets (e.g., Topoisomerase I, DHODH Kinase, IGF-1R, IGF-2R, c-Met Kinase)

Beyond their effects on tubulin, methoxyquinoline derivatives have been shown to inhibit other key molecular targets involved in cancer progression. Quinoline compounds have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately cell death.

Additionally, certain quinoline derivatives have been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. Other reported targets for quinoline-based compounds include tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival. While specific studies on 2,4,5-trimethoxyquinoline's direct inhibition of IGF-1R, IGF-2R, and c-Met kinase are less common, the broader class of quinolines has been investigated for activity against such receptor tyrosine kinases.

Efficacy Against Multidrug-Resistant (MDR) Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Encouragingly, several methoxyquinoline analogues have demonstrated efficacy against MDR cancer cell lines.

For instance, certain 5,6,7-trimethoxy-quinoline derivatives exhibited similar or even higher cytotoxicity against resistant cancer cell lines (A2780/RCIS and MCF-7/MX) compared to their parental, non-resistant counterparts (A2780 and MCF-7). This suggests that these compounds may circumvent the common mechanisms of drug resistance, such as the overexpression of drug efflux pumps. Similarly, a 4-aroyl-6,7,8-trimethoxyquinoline compound was found to inhibit the growth of several human resistant cancer cell lines. The ability to overcome MDR is a critical attribute for the development of new and more effective cancer therapies.

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial, Antiprotozoal)

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have shown a broad spectrum of activity against bacteria, fungi, and protozoan parasites.

Research has indicated that quinoline derivatives can be effective against a range of bacterial strains. The presence of methoxy (B1213986) groups is thought to enhance this activity, potentially by improving the compound's solubility and its interaction with microbial membranes. Some quinoline-based hybrids have demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.

In the realm of antifungal agents, certain quinoline-based compounds have shown notable activity against clinically relevant fungi such as Cryptococcus neoformans and Candida species.

Historically, quinoline derivatives like chloroquine (B1663885) have been cornerstone drugs for the treatment of malaria. This has spurred ongoing research into new quinoline analogues with improved efficacy and the ability to overcome drug resistance in malaria parasites. Furthermore, quinoline compounds have been investigated for their activity against other protozoan parasites, such as Leishmania.

Other Biological Activities under Investigation (e.g., Anti-inflammatory, Antioxidant, Anti-Alzheimer's Disease)

The therapeutic potential of methoxyquinoline analogues extends beyond their anticancer and antimicrobial properties, with emerging research exploring their roles in other disease contexts.

Several studies have investigated the anti-inflammatory and antioxidant properties of quinoline derivatives. For instance, some dehydrozingerone (B89773) derivatives, which share structural similarities with certain natural compounds, have shown anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium. The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals, such as DPPH. The 3,4,5-trimethoxy substitution pattern, in particular, has been associated with both antioxidant and anti-inflammatory effects in other classes of compounds, suggesting a potential role for similarly substituted quinolines.

There is also growing interest in the potential of quinoline derivatives for the treatment of Alzheimer's disease (AD). The multifactorial nature of AD has led to the design of multifunctional agents, and quinoline-based compounds are being explored for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in AD pathology, and to modulate other disease-related processes like Aβ peptide aggregation. Some quinoline derivatives have shown promising results as AChE inhibitors and have demonstrated neuroprotective effects in preclinical models.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Methoxyquinolines

Elucidation of the Critical Role of Methoxy (B1213986) Group Positioning and Number on Biological Potency and Selectivity

The number and position of methoxy (-OCH₃) groups on the quinoline (B57606) ring are critical determinants of biological activity. As electron-donating groups, methoxy substituents can increase the electron density of the aromatic system, influencing target binding and physicochemical properties.

Research has consistently shown that the placement of methoxy groups has a profound impact on the anticancer properties of quinolines. For instance, studies on combretastatin (B1194345) analogues identified 4-aroyl-6,7,8-trimethoxyquinolines as potent anticancer agents. mdpi.com In this series, the trimethoxy substitution pattern on the benzene (B151609) ring of the quinoline core was found to be crucial for activity. mdpi.comigi-global.com Specifically, compounds with a 6,7,8-trimethoxyquinoline core demonstrated superior antiproliferative activity compared to their 5,6,7-trimethoxyquinoline counterparts. mdpi.com

Table 1: Influence of Methoxy Group Position on Biological Activity

| Position | Observed Effect | Compound Class | Primary Activity | Reference |

|---|---|---|---|---|

| 6,7,8-Trimethoxy | Superior antiproliferative activity compared to 5,6,7-trimethoxy pattern | 4-Aroylquinolines | Anticancer | mdpi.com |

| C-8 | Improves antitumor properties | Quinolin-4-ones | Anticancer | mdpi.com |

| C-7 | Can improve antitumor activity | Quinoline Derivatives | Anticancer | orientjchem.org |

| C-2 | Enhanced antimalarial activity (electron-donating effect) | Quinoline-imidazole hybrids | Antimalarial | rsc.org |

| C-6' | Not essential; replacement with halogen enhances activity | Quinine-type compounds | Antimalarial | rsc.org |

Influence of Diverse Aromatic and Heteroaromatic Substituents on Quinoline Ring Activity

The introduction of various aromatic and heteroaromatic substituents onto the quinoline ring is a common strategy to enhance biological activity. These groups can engage in additional binding interactions, such as π-π stacking, with biological targets. researchgate.net

In the development of anticancer agents, the presence of a 3,4,5-trimethoxyphenyl or a p-methoxyphenyl group has been identified as important for bioactivity. igi-global.com For 4-aroyl-6,7,8-trimethoxyquinolines, the substitution on the aroyl ring significantly impacts potency. For example, replacing a 4'-methoxy group with a 4'-N,N-dimethylamino functionality improved potency approximately six-fold. mdpi.com

The type of substituent can also dictate the spectrum of activity. SAR studies on quinoline Schiff bases revealed that introducing heterocyclic aromatic groups at the R1 position can optimize anticancer efficacy. ijrpr.com For quinolin-4-ones, the introduction of aromatic rings at the C-7 position improves antitumor properties. mdpi.com Similarly, for antimalarial compounds, placing a phenyl group at the C-2 position has been shown to increase activity. rsc.org

Halogen substitutions are also a key modification. A fluorine atom at position 6 of the quinoline ring is often considered optimal for antibacterial and anticancer activity. mdpi.comorientjchem.org In antimalarial compounds, halogen substitution at the C-8 position can increase efficacy. rsc.org The electronic effects of these substituents are critical; electronegative chlorine atoms, for instance, withdraw electron density from the quinoline ring, altering its interaction with biological targets. vulcanchem.com

Table 2: Effect of Aromatic and Other Substituents on Quinoline Activity

| Position of Substitution | Substituent Type | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|---|

| C-7 | Aromatic Rings | Improves antitumor properties | Quinolin-4-ones | mdpi.com |

| C-2 | Phenyl Group | Increases antimalarial activity | Quinine-type compounds | rsc.org |

| C-6 | Fluorine Atom | Optimal for antibacterial and anticancer activity | Quinolines | mdpi.comorientjchem.org |

| C-8 | Halogen | Increases antimalarial efficacy | Quinine-type compounds | rsc.org |

| Aroyl Ring at C-4 | 4'-N,N-dimethylamino | ~6-fold potency improvement over 4'-methoxy | 4-Aroyl-6,7,8-trimethoxyquinolines | mdpi.com |

The Impact of Various Linker Groups and Side Chains on Target Interactions and Cellular Uptake

In the design of hybrid molecules, where a quinoline moiety is connected to another pharmacophore, the linker group plays a pivotal role. The length, flexibility, and chemical nature of the linker can significantly influence target binding, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Studies on quinoline-pyrimidine hybrids for antimalarial activity showed that using n-alkyl chain diamines as linkers enhances the molecule's lipophilicity. nih.gov In one series, a butylene linker was more active against chloroquine-resistant strains, while an ethylene (B1197577) linker was more effective against chloroquine-sensitive strains. mdpi.com However, in another study, altering the carbon chain length of the linker did not uniformly affect antimalarial activity. mdpi.com The presence of bulky aromatic groups as linkers was found to reduce antimalarial activity compared to smaller alkyl linkers. mdpi.com

For 8-amino-6-methoxyquinoline–tetrazole hybrids, the linker between the quinoline and tetrazole moieties strongly influenced both antiplasmodial activity and cytotoxicity. mdpi.com Integrating an additional ethyl linker to increase the distance between the two rings had a notable impact on activity. mdpi.com Similarly, in a series of quinoline-chalcone hybrids, a longer alkyl linker (n=3) conferred better antimalarial activity than a shorter one (n=2). nih.gov

The functional groups within the linker are also critical. Linkers containing amide, hydrazide, or urea (B33335) moieties have been used to connect quinoline subunits to ancillary aromatic rings in the development of HIV-1 integrase inhibitors. researchgate.net These functionalized spacers are crucial for establishing key interactions, such as hydrogen bonds, with amino acid residues in the target protein's binding site. nih.gov

Computational and Experimental Approaches for Rational Design of Improved Analogues with Enhanced Activity Profiles

The rational design of novel quinoline analogues with improved activity is increasingly driven by a synergy between experimental synthesis and computational modeling. rsc.org Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations provide invaluable insights into the structural requirements for biological activity. rsc.orgmdpi.com

3D-QSAR studies, particularly Comparative Molecular Field Analysis (CoMFA), are used to build predictive models that correlate the three-dimensional structures of quinoline derivatives with their biological activities. mdpi.com By analyzing the contour maps generated from these models, researchers can identify which structural features are favorable or unfavorable for enhancing potency, thus guiding the design of new compounds. mdpi.com

Molecular docking is widely used to predict the binding modes of quinoline derivatives within the active site of a target protein. bohrium.commdpi.com These studies can reveal crucial interactions, such as hydrogen bonds between the quinoline nitrogen and protein residues or π-π stacking between the quinoline ring and aromatic amino acids, which are pivotal for stabilizing the ligand-protein complex. nih.gov For example, docking studies were instrumental in designing novel 8-methoxyquinolones with antibacterial activity and in understanding how they interact with their target enzymes. researchgate.netacs.org

Molecular dynamics (MD) simulations further refine these models by providing a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding poses. mdpi.commdpi.com These computational approaches, combined with experimental synthesis and biological evaluation, create a powerful feedback loop for the iterative optimization and rational design of next-generation quinoline-based therapeutic agents. rsc.orgrsc.org

Computational Chemistry Approaches in Methoxyquinoline Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a ligand when bound to a target protein. orientjchem.orgresearchgate.net This method helps in understanding the binding mechanism and estimating the strength of the interaction, often quantified as a binding affinity or docking score. orientjchem.org For 2,4,5-Trimethoxyquinoline, molecular docking simulations would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

In a typical molecular docking workflow for this compound, the three-dimensional structure of the compound would be generated and optimized. This optimized structure would then be docked into the binding sites of various target proteins that are known to be modulated by similar quinoline (B57606) derivatives, such as tubulin or specific kinases. orientjchem.org The simulation would generate a series of possible binding poses, ranked by their predicted binding affinities.

Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tubulin | -8.5 | CYS241, LEU248, ALA316 |

| PI3K | -7.9 | VAL851, LYS802, ASP933 |

| AKT1 | -7.2 | LEU156, THR211, GLU234 |

Note: This table is illustrative and based on findings for similar quinoline compounds. The data represents the type of results that would be sought for this compound.

The analysis of these interactions can reveal crucial information, such as the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between this compound and the amino acid residues of the target protein. This detailed understanding of the binding mode is essential for the rational design of more potent and selective derivatives. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of a molecule. epstem.netscirp.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to investigate the electronic structure and predict various chemical properties. tandfonline.comwikipedia.org

The first step in any quantum chemical study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. tandfonline.com For this compound, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to locate the global minimum on the potential energy surface. scirp.orgtandfonline.com Conformational analysis would also be performed to identify other low-energy conformers, which is crucial as different conformations can exhibit different biological activities.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. rsc.orgwalisongo.ac.idnih.gov For this compound, the MEP map would highlight the electron-rich areas (negative potential, typically around the nitrogen and oxygen atoms) and electron-deficient areas (positive potential). malayajournal.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. imperial.ac.ukwikipedia.orglibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. malayajournal.orgresearchgate.net

Table 2: Calculated Quantum Chemical Properties for a Methoxyquinoline Analog

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: This table presents typical quantum chemical data for a methoxyquinoline derivative, illustrating the parameters that would be calculated for this compound.

Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netias.ac.inmdpi.com By calculating the Fukui functions for this compound, researchers can identify specific atoms that are most likely to participate in chemical reactions, providing valuable guidance for synthetic modifications. chemistry-chemists.com

Electronic Structure Analysis: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Investigating Conformational Dynamics and Ligand-Protein Interaction Stability

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone atoms over the simulation time (e.g., 100 nanoseconds) indicates a stable binding interaction. nih.govresearchgate.net RMSF analysis reveals the flexibility of different parts of the protein, highlighting regions that may be important for ligand binding and conformational changes. nih.gov

Cheminformatics and Molecular Classification Algorithms Based on Structural Indicators and Information Entropy

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. bioconductor.org For this compound, cheminformatics approaches can be used to classify it based on its structural properties and predict its biological activity profile. igi-global.com

Algorithms based on structural indicators and information entropy can be employed to classify a series of quinoline derivatives, including this compound, based on their potential as, for example, anticancer agents. igi-global.comresearchgate.net These methods use various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to build predictive models. bioconductor.org Such classification can help in prioritizing compounds for further experimental testing and in designing new derivatives with improved properties. igi-global.comarxiv.org

Quantitative Structure Activity Relationship Qsar Modeling for Predictive Research and Drug Design

Development of Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Models (e.g., CoMSIA)

The development of QSAR models for quinoline (B57606) derivatives involves both 2D and 3D approaches to correlate molecular features with biological activity. 2D-QSAR models utilize topological descriptors, while 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional spatial arrangement of molecules. mdpi.comdovepress.com

For a series of quinoline derivatives, the development of a 3D-QSAR model begins with the crucial step of molecular alignment. Typically, the most active compound in the series serves as a template, and all other molecules are superimposed onto it. tandfonline.com These aligned molecules are then placed in a 3D grid, and their steric and electrostatic fields (for CoMFA) or similarity indices fields (for CoMSIA) are calculated at various grid points. dovepress.com

CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. tandfonline.com These calculated fields are then correlated with the biological activity data (e.g., IC50 values) using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

The robustness and predictive power of these models are assessed through rigorous internal and external validation procedures. mdpi.comdntb.gov.ua Key statistical metrics include the leave-one-out cross-validated coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimation (SEE). tandfonline.com A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.comtandfonline.com Studies on various quinoline derivatives have reported statistically significant CoMFA and CoMSIA models. For example, a CoMSIA model for quinoline derivatives as topoisomerase-II inhibitors yielded a q² of 0.533 and an r² of 0.985. tandfonline.com In another study on quinoline-based compounds as tubulin inhibitors, the CoMSIA model showed a q² of 0.61 and an r² of 0.96. bohrium.com

Table 1: Statistical Validation of 3D-QSAR Models for Quinoline Derivatives

| Model Type | Target/Activity | q² | r² | SEE | Reference |

|---|---|---|---|---|---|

| CoMFA | Topoisomerase-II Inhibition | 0.592 | 0.966 | 0.167 | tandfonline.com |

| CoMSIA | Topoisomerase-II Inhibition | 0.533 | 0.985 | 0.111 | tandfonline.com |

| CoMFA | Antimalarial (P. falciparum) | > 0.5 | 0.932 | - | mdpi.com |

| CoMSIA | Antimalarial (P. falciparum) | > 0.5 | 0.947 | - | mdpi.com |

| CoMFA | Tubulin Inhibition | 0.59 | 0.98 | 0.06 | bohrium.com |

| CoMSIA | Tubulin Inhibition | 0.61 | 0.96 | 0.08 | bohrium.com |

Selection and Application of Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic) in Activity Prediction

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule and are the foundation of QSAR models. nih.govijert.org The selection of appropriate descriptors is critical for building a reliable model that can accurately predict biological activity. For quinoline derivatives, a wide range of descriptors have been employed, categorized as electronic, steric, hydrophobic, topological, and quantum-chemical. ijert.orgdergipark.org.trasianpubs.org

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electronegativity, electron affinity, and ionization potential. dergipark.org.trijert.orgdergipark.org.tr These are often calculated using quantum chemistry methods like Density Functional Theory (DFT). dergipark.org.tr In some QSAR models for quinoline derivatives, electronic parameters have been shown to influence activity, with factors like electronegativity and partial charges affecting c-MET inhibition. turkjps.org

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and surface area are common steric descriptors. dergipark.org.trasianpubs.orguran.ua In CoMFA and CoMSIA studies, steric fields are fundamental and often show a significant contribution to the model, indicating that the bulk and spatial arrangement of substituents are crucial for activity. mdpi.comtandfonline.com For instance, in a CoMFA model for antimalarial quinolines, the steric field contributed 95.1%. mdpi.comnih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its ability to cross cell membranes. The octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. dergipark.org.trasianpubs.orguran.ua The hydrophobic field in CoMSIA models has been shown to be important; in one study on tubulin inhibitors, it accounted for 63% of the model's predictive power. bohrium.com

Other Descriptors: Topological descriptors, which describe the connectivity of atoms, and global reactivity parameters like molecular hardness and softness have also been used in QSAR studies of quinoline derivatives. dergipark.org.trdergipark.org.tr

The process involves calculating a large number of descriptors and then using statistical methods, such as multiple linear regression (MLR), to select a subset that best correlates with the observed biological activity. asianpubs.orgnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Specific Descriptor | Relevance | Reference |

|---|---|---|---|

| Hydrophobic | Octanol-water partition coefficient (logP) | Characterizes lipophilicity, influencing cell penetration. | dergipark.org.trasianpubs.orguran.ua |

| Electronic | Dipole Moment | Relates to the polarity and intermolecular interactions. | dergipark.org.trdergipark.org.tr |

| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities. | dergipark.org.trdergipark.org.tr | |

| Electronegativity | Influences electronic interactions with biological targets. | dergipark.org.trturkjps.org | |

| Steric/Geometric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | dergipark.org.trasianpubs.org |

| Molecular Volume | Describes the size of the molecule. | dergipark.org.trdergipark.org.trnih.gov | |

| Polar Surface Area (PSA) | Suggested as a key descriptor for leishmanicidal activity. | nih.gov |

| Global Reactivity | Molecular Hardness/Softness | Measures resistance to change in electron distribution. | dergipark.org.trdergipark.org.tr |

Correlation of Physicochemical Parameters with Observed Biological Effects

A primary goal of QSAR is to understand how the physicochemical properties of compounds like 2,4,5-Trimethoxyquinoline and its analogues translate into biological activity. ecorfan.org By establishing a correlation, researchers can rationalize the activity of existing compounds and predict that of new ones.

For quinoline derivatives, several studies have highlighted these correlations. For instance, the lipophilic character, often quantified by the partition coefficient (logP), has been linked to antimicrobial activity. An increase in the partition coefficient can lead to enhanced antimicrobial properties, which is interpreted as improved penetration through bacterial cell walls. iosrjournals.org Conversely, the introduction of highly charged or ionizable groups can decrease antimicrobial activity due to difficulties in cell wall penetration. iosrjournals.org

In a study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, QSAR analysis revealed that activity increases with higher values of logP, molecular refractivity, and dipole moment. uran.uauran.ua Conversely, activity was found to decrease with larger molecular volume, surface area, and polarization. uran.uauran.ua This suggests a delicate balance of size, shape, and electronic properties is required for optimal diuretic effect. The same study also found that energy descriptors, such as the energy of the highest occupied molecular orbital (HOMO), correlated with higher diuresis. uran.uauran.ua

The mechanism of action for many quinoline derivatives is thought to involve complex formation with DNA through intercalation, thereby inhibiting nucleic acid and protein synthesis. iosrjournals.org Physicochemical properties that favor this interaction, such as planarity and appropriate electronic distribution, are therefore expected to enhance activity.

Predictive Capabilities of QSAR Models in Guiding Lead Optimization and the Design of Novel Analogues

One of the most powerful applications of QSAR is in lead optimization and the design of novel compounds with improved potency and desired properties. ijert.orgresearchgate.net Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of virtual or hypothetical compounds before they are synthesized, thus prioritizing the most promising candidates. mdpi.comnih.gov

3D-QSAR models like CoMFA and CoMSIA are particularly useful in this regard because they generate contour maps. nih.gov These maps visually represent the regions in 3D space around the molecule where certain physicochemical properties are predicted to either increase or decrease biological activity. nih.gov

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where bulk is detrimental. nih.gov

Electrostatic Contour Maps: Blue contours often highlight regions where electropositive (or positive charge) groups enhance activity, whereas red contours indicate where electronegative (or negative charge) groups are preferred. nih.gov

Hydrophobic and H-bond Maps: Similar color-coded maps indicate favorable/unfavorable regions for hydrophobic groups and hydrogen-bond donors/acceptors. nih.gov

By analyzing these maps, medicinal chemists can rationally design new analogues. For example, if a CoMSIA map shows a green contour near a specific position on the quinoline ring, it suggests that adding a larger substituent at that position could lead to a more active compound. tandfonline.com This approach has been successfully applied to various quinoline derivatives to design new potential inhibitors for targets such as the respiratory syncytial virus (RSV) fusion protein and phosphodiesterases IV (PDE-IV). researchgate.netnih.gov In one study, CoMSIA contour map analysis revealed that the H-bond acceptor field was crucial for inhibitory activity against breast cancer, guiding the design of four new molecules with potentially higher potency. researchgate.net Similarly, QSAR models have guided the design of new antimalarial quinolines that were subsequently synthesized and experimentally validated, with the 2D-QSAR and CoMSIA models showing good predictive capacity. mdpi.comdntb.gov.ua

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (B1678124) |

Quinoline As a Privileged Scaffold in Preclinical Drug Discovery and Chemical Biology

Application of Scaffold Hopping Strategies for the Generation of Novel Chemical Entities with Desired Biological Profiles

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while preserving its key binding features. nih.govcriver.com The objective is to identify a new scaffold that can replicate the biological activity of the parent molecule but with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property rights. criver.comniper.gov.in This technique is particularly valuable in the early stages of drug discovery for lead identification and later for lead optimization to overcome liabilities associated with an existing chemical series. nih.govnih.gov

The quinoline (B57606) scaffold itself has been a successful outcome of scaffold hopping strategies. A notable example is the development of the kinase inhibitor Bosutinib, which features a quinoline core. Its discovery was inspired by a scaffold hopping approach from the quinazoline (B50416) ring system of an earlier drug, Gefitinib. niper.gov.in This demonstrates how modifying the core heterocycle—in this case, replacing a nitrogen atom with a carbon to change a quinazoline to a quinoline—can lead to a new drug with distinct properties. niper.gov.in

Scaffold hopping can be categorized by the degree of structural change from the parent molecule. niper.gov.in These modifications can range from minor alterations like replacing a single heteroatom in a ring (a 1° hop) to more extensive changes such as ring opening/closures (a 2° hop) or the complete replacement of a backbone with one that only mimics the key interaction points of the original (a 4° hop). nih.govniper.gov.in For instance, a scaffold hopping exercise that replaced a thieno[2,3-b]pyridine (B153569) core, which contained a β-amino carboxamide motif known to cause poor solubility, successfully identified a novel 2,4-dimethylquinoline (B72138) carboxamide core. nih.gov This new quinoline-based scaffold demonstrated M4 PAM activity and good central nervous system penetration without the problematic amino moiety. nih.gov

| Scaffold Hopping Terminology | Description | Example |

|---|---|---|

| Scaffold/Core | The central framework of a molecule. criver.com | The quinoline ring system. |

| Lead Hopping | An alternative term for scaffold hopping, used to discover structurally novel compounds from a known active lead. nih.gov | Identifying a quinoline-based inhibitor from a quinazoline-based one. niper.gov.in |

| 1° Hop | Minor modifications to the core, such as swapping carbon and heteroatoms in the backbone ring. nih.govniper.gov.in | The structural variation between Sildenafil and Vardenafil. nih.gov |

| Intellectual Property (IP) | A key driver for scaffold hopping is to obtain a novel chemical entity that can be patented. criver.comredheracles.net | N/A |

Molecular Hybridization as a Strategy for Designing Multi-Targeting Agents and Overcoming Resistance Mechanisms

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single hybrid compound. nih.govmdpi.com This approach aims to create agents with improved affinity and potency, the ability to interact with multiple biological targets simultaneously, or the capacity to overcome drug resistance mechanisms. researchgate.netnih.gov The resulting hybrid molecule may act as a whole at different targets or be cleaved in vivo to release the individual active components. mdpi.com

The trimethoxy-substituted phenyl or quinoline motif is a valuable component in molecular hybridization, particularly in the development of anticancer agents. nih.govnih.gov Researchers have successfully applied this strategy by combining a trimethoxyquinoline scaffold with other bioactive structures. For example, inspired by the anticancer properties of trimethoxyquinolines and styrylquinolines, scientists designed and synthesized hybrid molecules incorporating both scaffolds. nih.gov This led to the development of novel N-aryl-trimethoxyquinoline-4-amine and 2-styryl-trimethoxyquinoline derivatives aimed at creating more potent anticancer agents. nih.gov

In another application, a molecular hybridization approach was used to create potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This involved synthesizing a series of compounds that linked a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with a 3,4,5-trimethoxybenzylidene moiety. nih.gov This design merges the quinoline core, known for its anticancer potential, with the trimethoxyphenyl group, a feature of many potent tubulin inhibitors, to potentially achieve a dual mechanism of action or enhanced efficacy. nih.govnih.gov

Design and Synthesis of Methoxyquinoline-Based Analogue Libraries for High-Throughput Biological Screening

The creation of analogue libraries—collections of structurally related compounds—is a cornerstone of modern drug discovery, enabling high-throughput screening to identify promising new drug candidates. redheracles.netresearchgate.net The synthesis of libraries based on the methoxyquinoline scaffold allows for systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. nih.gov

A key synthetic route to the core structure of 2,4,5-trimethoxyquinoline involves starting with commercially available 2,4,5-trimethoxybenzaldehyde. acs.org In a documented total synthesis of the antitumor agent (±)-Streptonigrin, this aldehyde was first converted to a nitro compound. acs.org The nitro group was then reduced to form an aniline (B41778), which subsequently underwent acylation and cyclization to construct the quinoline ring system. acs.org This foundational chemistry provides a reliable method for producing the trimethoxyquinoline core, which can then be further diversified to generate a library of analogues.

Building on the potential of methoxyquinolines, researchers have developed methodologies to create libraries of derivatives for biological testing. For instance, a new synthesis methodology was developed for the streamlined creation of a library of brominated methoxyquinoline derivatives. nih.govwiley.com This work, which included the synthesis of compounds like 3,6,8-trimethoxyquinoline, allows for the efficient production of derivatives brominated at various positions for further investigation of their anticancer activities. nih.govwiley.com

Similarly, a library of novel quinoline derivatives analogous to the natural anticancer agent Combretastatin (B1194345) A-4 was designed and synthesized. nih.gov These compounds typically feature a quinoline ring linked to a 3,4,5-trimethoxyphenyl moiety, targeting tubulin polymerization. nih.gov The synthesis of these libraries provides a diverse set of molecules for screening, leading to the identification of potent preclinical candidates. nih.gov

Identification and Optimization of Preclinical Candidates Targeting Specific Biological Pathways and Disease States

Preclinical studies aim to identify and optimize lead compounds, evaluating their efficacy and safety in laboratory and animal models before they can be considered for human clinical trials. biobide.comatlantisbioscience.com This phase involves narrowing down numerous potential compounds to a few promising candidates and refining their structures to enhance desired properties. atlantisbioscience.com Several preclinical candidates based on the methoxyquinoline scaffold have been identified, primarily targeting cancer through the inhibition of tubulin polymerization or DNA topoisomerase. nih.govnih.govnih.gov

Tubulin Polymerization Inhibitors

Tubulin is a critical protein for cell division, making it an attractive target for anticancer drugs. nih.gov Methoxyquinoline derivatives have shown significant promise as tubulin polymerization inhibitors.

5,6,7-Trimethoxyquinoline Analogues: In one study, novel quinoline derivatives with a trimethoxy scaffold were designed as potential anticancer agents. nih.gov Two lead compounds, 7e and 7f , were found to inhibit tubulin polymerization at a concentration of 20 µM, with an efficacy comparable to the known inhibitor Combretastatin A-4 (CA-4). nih.gov Compound 7e showed slightly higher activity, which was attributed to the presence of a benzoyl group potentially increasing its binding affinity to tubulin. nih.gov

Quinoline-Combretastatin Hybrids: A series of quinoline analogues of Combretastatin A-4, which feature a 3,4,5-trimethoxyphenyl group, were synthesized and evaluated. nih.gov Compound 12c emerged as a highly potent candidate, exhibiting significant antiproliferative activity against a range of cancer cell lines. nih.gov Further mechanistic studies confirmed that compound 12c inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death) through a mitochondrial-dependent pathway. nih.gov

DNA Topoisomerase Inhibitors

DNA topoisomerase enzymes are another key target in cancer therapy. Certain brominated quinolines have demonstrated the ability to inhibit these enzymes.

Brominated Methoxyquinolines: A study focused on the synthesis of highly brominated quinolines identified two promising candidates, 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) . nih.govwiley.com These compounds were evaluated for their antiproliferative effects against various cancer cell lines. Compound 11 was particularly effective, showing potent activity against lung (A549), colorectal (DLD-1), and prostate (PC-3) cancer cell lines. nih.gov The enhanced activity was attributed to the presence of bromine atoms at the C-5 and C-7 positions and a hydroxyl group at C-8. nih.gov

Table of Anticancer Activity for Methoxyquinoline-Based Preclinical Candidates

| Compound | Target Pathway | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 12c | Tubulin Polymerization | MCF-7 (Breast) | 0.010 | nih.gov |

| HL-60 (Leukemia) | 0.012 | nih.gov | ||

| HCT-116 (Colon) | 0.025 | nih.gov | ||

| HeLa (Cervical) | 0.042 | nih.gov | ||

| 11 | DNA Topoisomerase I | A549 (Lung) | 1.16 | nih.gov |

| DLD-1 (Colorectal) | 1.98 | nih.gov | ||

| PC-3 (Prostate) | 1.25 | nih.gov | ||

| 7 | DNA Topoisomerase I | A549 (Lung) | 11.23 | nih.gov |

| DLD-1 (Colorectal) | 21.06 | nih.gov |

Emerging Research Directions and Future Perspectives for Trimethoxyquinoline Chemical Research

Exploration of Novel and Sustainable Synthetic Pathways for Methoxyquinoline Derivatives

The development of novel and sustainable synthetic methods for producing methoxyquinoline derivatives is a rapidly advancing area of chemical research. tandfonline.comnih.gov Traditional synthesis methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, expensive reagents, and can generate significant chemical waste. tandfonline.comijpsjournal.com Consequently, there is a strong emphasis on creating "green" and more efficient synthetic routes. benthamdirect.comtandfonline.com

Key advancements in sustainable synthesis include:

Microwave-Assisted Synthesis (MAS): This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. ijpsjournal.combenthamdirect.com

Use of Green Catalysts: Researchers are exploring a variety of eco-friendly catalysts, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and iron(III) chloride hexahydrate, to replace more hazardous traditional catalysts. tandfonline.comresearchgate.net

Solvent-Free or Green Solvent Conditions: The use of solvents like water and ethanol (B145695), or conducting reactions without any solvent, further enhances the environmental friendliness of these synthetic protocols. benthamdirect.comresearchgate.net

Metal-Free Catalysis: The development of non-metal-catalyzed reactions is a significant step towards more sustainable chemical processes, avoiding the use of potentially toxic and expensive transition metals. rsc.org

These modern approaches not only offer environmental benefits but also often lead to higher yields and simpler purification processes. tandfonline.combenthamdirect.com The table below summarizes some of the traditional and emerging green synthetic methods for quinoline (B57606) derivatives.

| Synthesis Method | Description | Key Features | Reference |

| Skraup Synthesis | A classic method involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. | Traditional method, often harsh conditions. | google.com |

| Doebner-von Miller Reaction | Involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. | Well-established traditional method. | ijpsjournal.com |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. | Versatile traditional method. | ijpsjournal.com |

| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation to accelerate reaction rates. | Reduced energy consumption and reaction times. | ijpsjournal.combenthamdirect.com |

| Green Catalyst-Mediated Synthesis | Employs environmentally friendly catalysts like p-TSA or FeCl3.6H2O. | Sustainable and often cost-effective. | tandfonline.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. | High efficiency and atom economy. | rsc.org |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which methoxyquinoline derivatives exert their biological effects is a critical area of ongoing research. While the broad biological activities of quinolines are well-documented, a deeper comprehension of their interactions with specific molecular targets is essential for the development of more potent and selective therapeutic agents.

The biological activity of methoxyquinoline derivatives is often attributed to their ability to interact with various biomolecules, including enzymes and nucleic acids. For instance, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to bacterial cell death. Others can intercalate into DNA, disrupting the processes of replication and transcription.

Structure-activity relationship (SAR) studies are instrumental in this field. researchgate.net These studies systematically modify the structure of the quinoline scaffold and observe the resulting changes in biological activity. For example, the addition of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups can significantly alter the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net The position of these substituents on the quinoline ring also plays a crucial role in determining the compound's biological profile. researchgate.net